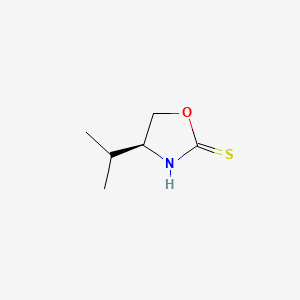

(S)-4-Isopropyloxazolidine-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRDXQWBLPPFPN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004580 | |

| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84272-19-5 | |

| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-4-Isopropyloxazolidine-2-thione from L-Valine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral auxiliaries are fundamental tools in modern asymmetric synthesis, enabling precise control over stereochemical outcomes in the creation of complex molecules like pharmaceuticals and natural products.[1][2] Among these, oxazolidinethiones derived from natural amino acids represent a highly effective and accessible class of auxiliaries. This guide provides an in-depth, field-proven methodology for the synthesis of (S)-4-isopropyloxazolidine-2-thione, a versatile chiral auxiliary, starting from the inexpensive and readily available chiral pool amino acid, L-valine. We will explore the causal chemistry behind experimental choices, present detailed, self-validating protocols for each synthetic step, and provide comprehensive characterization data. The synthesis is a robust two-step process involving the reduction of L-valine to L-valinol, followed by a thiocarbonyl-mediated cyclization to yield the target compound.

Introduction: The Strategic Value of Valine-Derived Chiral Auxiliaries

The predictable introduction of stereocenters is a cornerstone of pharmaceutical development, as the enantiomeric form of a molecule dictates its biological activity. Chiral auxiliaries are stereogenic groups temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Oxazolidinone auxiliaries, popularized by David A. Evans, are renowned for their high diastereoselectivity in reactions such as aldol additions and alkylations.[1] The corresponding oxazolidinethiones, the subject of this guide, offer distinct advantages. The thiocarbonyl group (C=S) is a more powerful Lewis base than its carbonyl counterpart, leading to enhanced geometric control of the derived enolates and often resulting in superior stereoselectivity. Furthermore, the starting material for this compound is L-valine, an abundant and inexpensive natural amino acid, making this a highly practical and scalable route for obtaining a powerful tool in asymmetric synthesis.[2]

Overall Synthetic Strategy

The transformation of L-valine into this compound is efficiently achieved in a two-step sequence. The first step is the chemoselective reduction of the carboxylic acid functional group of L-valine to a primary alcohol, yielding the amino alcohol L-valinol. The second step involves the cyclization of L-valinol using a thiocarbonylating agent to form the five-membered heterocyclic ring of the target auxiliary.

Figure 1: High-level workflow for the synthesis of this compound from L-valine.

Part I: Synthesis of (S)-2-Amino-3-methyl-1-butanol (L-Valinol)

Mechanistic Insight & Reagent Selection

The direct reduction of a carboxylic acid to an alcohol requires a potent reducing agent. The carboxylate form, prevalent at neutral pH, is resonance-stabilized and resistant to nucleophilic attack by hydride reagents.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing most polar functional groups, including carboxylic acids.[4][5] Its high reactivity necessitates stringent anhydrous conditions and careful handling due to its pyrophoric nature, especially on a large scale.[6][7] The reaction proceeds via the formation of an aluminum alkoxide complex, which is subsequently hydrolyzed during aqueous workup.

-

Sodium Borohydride (NaBH₄) with Iodine (I₂): While NaBH₄ alone is not strong enough to reduce carboxylic acids, its combination with iodine in an etheral solvent like tetrahydrofuran (THF) generates borane (BH₃) in situ.[6][8] Borane readily forms an acyloxyborane intermediate with the carboxylic acid, which is then rapidly reduced to the primary alcohol. This system is generally considered safer, less expensive, and easier to handle than LiAlH₄, making it an attractive alternative for industrial applications.[6]

Detailed Experimental Protocol: Reduction using LiAlH₄

This protocol is adapted from established literature procedures.[4]

Step-by-Step Methodology:

-

Setup: Equip a 3-L, three-necked, oven-dried round-bottomed flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is thoroughly flushed with dry nitrogen.

-

Reagent Charging: Charge the flask with lithium aluminum hydride (47.9 g, 1.26 mol) and suspend it in 1.2 L of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the stirred suspension to 10°C using an ice-water bath.

-

Substrate Addition: Add L-valine (100 g, 0.85 mol) in small portions over a 30-minute period. Caution: This addition is highly exothermic and generates hydrogen gas. Ensure adequate venting and control the rate of addition to prevent excessive frothing and gas evolution.[4]

-

Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16 hours.

-

Quenching (Fieser Workup): Cool the reaction mixture again to 10°C in an ice bath and dilute with 1 L of ethyl ether. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

-

47 mL of water

-

47 mL of 15% (w/v) aqueous sodium hydroxide solution

-

141 mL of water

-

-

Work-up: Stir the resulting granular white precipitate for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl ether (3 x 150 mL).

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation to yield L-valinol as a clear oil that may solidify upon cooling.[4]

Data Summary: L-Valinol Synthesis

| Parameter | LiAlH₄ Method | NaBH₄ / I₂ Method |

| Reducing Agent | Lithium Aluminum Hydride | Sodium Borohydride / Iodine |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | 10°C (addition), then Reflux (66°C) | 0°C to Room Temp |

| Reaction Time | ~16 hours | ~6 hours |

| Typical Yield | 73–84%[4][5] | 80-98%[5] |

| Safety | Highly pyrophoric, reacts violently with water, H₂ evolution. | Generates flammable H₂, less pyrophoric than LiAlH₄. |

Characterization of L-Valinol

-

Appearance: Clear, colorless oil or white solid (m.p. 29–31°C).[4]

-

Boiling Point: 63–65°C at 0.9 mmHg.[4]

-

Optical Rotation: [α]²⁰_D +14.6° (neat).[4]

-

¹H NMR (CDCl₃): δ 0.92 (d, 6H), 1.54 (m, 1H), 2.38–2.74 (m, 4H, includes NH₂ and OH), 3.13–3.78 (m, 2H).[4]

Part II: Synthesis of this compound

Mechanistic Insight & Reagent Selection

The cyclization of an amino alcohol to an oxazolidinethione requires a C=S source. While hazardous reagents like thiophosgene can be used, 1,1'-Thiocarbonyldiimidazole (TCDI) is a superior choice. It is a crystalline solid that is safer and easier to handle, and its reaction byproducts (imidazole) are readily removed during aqueous workup.[9][10]

The reaction proceeds via a two-step, one-pot mechanism. First, the more nucleophilic amino group of L-valinol attacks the electrophilic thiocarbonyl carbon of TCDI, displacing one imidazole group to form an N-thiocarbonylimidazole intermediate. The intramolecular attack of the hydroxyl group onto the same thiocarbonyl carbon then occurs, forming the five-membered ring and eliminating the second imidazole molecule to yield the final product.

Figure 2: Reaction mechanism for the TCDI-mediated cyclization of L-valinol.

Detailed Experimental Protocol: Cyclization using TCDI

Step-by-Step Methodology:

-

Setup: Equip a round-bottomed flask with a magnetic stirrer and a nitrogen inlet.

-

Reagent Charging: Dissolve L-valinol (10.3 g, 0.1 mol) in 200 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Addition: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (19.6 g, 0.11 mol) portion-wise to the stirred solution at room temperature over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the L-valinol starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to afford this compound as a white crystalline solid.

-

Data Summary: Cyclization

| Parameter | TCDI Method |

| Reagents | L-Valinol, 1,1'-Thiocarbonyldiimidazole (TCDI) |

| Solvent | Dichloromethane (CH₂Cl₂) or THF |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

| Work-up | Simple aqueous extraction |

Characterization of this compound

-

Appearance: White crystalline solid.

-

Melting Point: 69-71 °C.

-

Molecular Formula: C₆H₁₁NOS.[11]

-

Molecular Weight: 145.23 g/mol .[11]

-

Optical Rotation: [α]²⁰_D -37° (c=1 in chloroform).

-

¹³C NMR (CDCl₃): δ ~181 (C=S), ~83 (CH-N), ~66 (CH₂-O), ~32 (CH-isopropyl), ~18, ~17 (CH₃).[12]

-

Key IR (KBr) ν (cm⁻¹): ~3200 (N-H stretch), ~1500 (thioamide II), ~1300 (thioamide I, C=S stretch).

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): Is a water-reactive, pyrophoric solid. It must be handled under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried. Quenching procedures are highly exothermic and release hydrogen gas; they must be performed slowly and with adequate cooling and ventilation.

-

Sodium Borohydride/Iodine: While safer than LiAlH₄, this combination also produces hydrogen gas upon reaction and during workup. Iodine is corrosive and volatile.

-

1,1'-Thiocarbonyldiimidazole (TCDI): Is moisture-sensitive and an irritant. Handle in a fume hood and store in a desiccator.

-

Solvents: Tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are flammable and volatile. Use in a well-ventilated fume hood away from ignition sources.

Conclusion

This guide details a reliable and efficient two-step synthesis of the valuable chiral auxiliary this compound from L-valine. By providing a thorough examination of the underlying chemical principles, alternative reagents, and step-by-step protocols, researchers are equipped to make informed experimental choices. The conversion of an inexpensive, naturally occurring amino acid into a powerful tool for asymmetric synthesis underscores the elegance and practicality of leveraging the chiral pool. The resulting auxiliary is primed for use in a wide array of stereoselective carbon-carbon bond-forming reactions, facilitating the development of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

References

- Wikipedia. Chiral auxiliary. [Link]

- de Sousa, J. S., & Pilli, R. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

- Wikipedia. Valinol. [Link]

- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

- Dr. Preeti Rekha. (2020).

- de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

- Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. [Link]

- American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis. [Link]

- de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154. [Link]

- Organic Syntheses.

- ResearchGate. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles | Request PDF. [Link]

- Dickman, D. A., et al. (1993). L-VALINOL. Organic Syntheses, 71, 214. [Link]

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]

- MDPI.

- PubChem. This compound. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jocpr.com [jocpr.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Valinol - Wikipedia [en.wikipedia.org]

- 9. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C6H11NOS | CID 7271926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(S)-4-Isopropyloxazolidine-2-thione: A Comprehensive Technical Guide for Asymmetric Synthesis

Abstract

(S)-4-Isopropyloxazolidine-2-thione stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis, enabling chemists to exert precise stereocontrol over a variety of carbon-carbon bond-forming reactions. Derived from the readily available chiral pool amino acid (S)-valine, this sulfur-containing heterocycle offers distinct advantages over its oxazolidinone counterparts, particularly in diastereoselective aldol additions of acetate-derived enolates.[1] This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and application, and mechanistic insights into its function as a powerful stereodirecting agent for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Role of Sulfur-Based Chiral Auxiliaries

In the pursuit of enantiomerically pure molecules, particularly for pharmaceutical applications, the use of chiral auxiliaries remains a robust and reliable strategy.[2][3] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to yield a specific stereoisomer.[1][2] While Evans' oxazolidinones are widely recognized, their sulfur-containing analogs, such as this compound, have gained prominence due to their enhanced effectiveness in many synthetic transformations.[1]

The thione functionality imparts unique electronic and steric properties, often leading to higher levels of diastereoselectivity and cleaner reactions. These auxiliaries are particularly effective in controlling the stereochemistry of aldol, alkylation, and Michael addition reactions, making them invaluable tools in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1] This guide serves as a practical resource for leveraging the full potential of this versatile auxiliary.

Physicochemical and Spectroscopic Properties

Accurate characterization of the chiral auxiliary is paramount for its successful application. The key physical and spectral properties of this compound are summarized below.

Physical Properties

The compound is typically a white to light-yellow crystalline powder, and its physical constants are crucial for identification and purity assessment.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NOS | [4][5] |

| Molecular Weight | 145.23 g/mol | [5] |

| Appearance | White to light-yellow powder | [4] |

| Melting Point | 51-53 °C | [4] |

| Boiling Point | 171.2 ± 23.0 °C (Predicted) | [4] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.73 ± 0.40 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis confirms the structural integrity of the molecule. Below are the characteristic spectral data.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key shifts are observed for the isopropyl group protons, the diastereotopic methylene protons on the ring, the methine proton at the chiral center, and the N-H proton.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum is characterized by the distinctive thione (C=S) signal at approximately 200-210 ppm, along with signals for the isopropyl group and the oxazolidine ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=S stretching vibration is typically observed in the region of 1200-1050 cm⁻¹. The N-H stretch appears as a sharp peak around 3400 cm⁻¹, and C-H stretching vibrations from the isopropyl and methylene groups are seen just below 3000 cm⁻¹.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 145, confirming the molecular weight. Fragmentation patterns typically involve the loss of the isopropyl group.

Synthesis of the Chiral Auxiliary

This compound is readily synthesized from the inexpensive and commercially available amino acid (S)-valine, which is first reduced to the corresponding amino alcohol, (S)-valinol.

Synthesis Workflow

The overall transformation involves two key steps: the reduction of the carboxylic acid and the cyclization to form the thione.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from (S)-Valinol

This protocol describes the cyclization of (S)-valinol to form the target auxiliary.

Materials:

-

(S)-Valinol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl Ether (Et₂O)

-

Hydrochloric Acid (HCl, 1M)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-valinol (1.0 eq) in ethanol in a round-bottomed flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve potassium hydroxide (1.1 eq) in a minimal amount of water and add it to the ethanol solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add carbon disulfide (1.1 eq) dropwise to the stirred solution. Causality: The basic conditions deprotonate the amino alcohol, which then acts as a nucleophile, attacking the carbon disulfide. The subsequent intramolecular cyclization is also base-mediated.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Resuspend the residue in water and acidify to pH ~5-6 with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound. Self-Validation: The purity of the final product must be confirmed by melting point analysis and spectroscopic methods (NMR, IR) to match the data in Section 2.

Application in Asymmetric Aldol Reactions

A primary application of this auxiliary is in directing diastereoselective aldol reactions. The process involves N-acylation, enolate formation, reaction with an aldehyde, and subsequent removal of the auxiliary.

General Workflow for Asymmetric Aldol Addition

Caption: Workflow for an asymmetric aldol reaction using the chiral auxiliary.

Mechanistic Basis for Stereocontrol

The high diastereoselectivity observed is a direct result of a well-organized, chelated transition state.

Caption: Mechanism of stereodirection in the aldol addition.

Expertise & Causality: The choice of Lewis acid and base is critical. Titanium tetrachloride (TiCl₄) is a strong Lewis acid that promotes the formation of a rigid, chelated Z-enolate.[1] A hindered amine base, like (-)-sparteine, facilitates clean deprotonation without competing nucleophilic attack. This specific combination creates a predictable and highly organized transition state, which is the root cause of the excellent stereoselectivity.[1][7]

Experimental Protocol: Asymmetric Acetate Aldol Addition

Materials:

-

N-Acetyl-(S)-4-isopropyloxazolidine-2-thione

-

Titanium (IV) Chloride (TiCl₄)

-

(-)-Sparteine

-

Anhydrous Dichloromethane (DCM)

-

Aldehyde (e.g., isobutyraldehyde)

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-acetyl auxiliary (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.

-

Add TiCl₄ (1.1 eq) dropwise. The solution should turn a deep color.

-

After stirring for 5 minutes, add (-)-sparteine (1.2 eq) dropwise. Stir the resulting mixture for 30 minutes at -78 °C. Causality: This sequence ensures the formation of the titanium-auxiliary complex before deprotonation, leading to the desired Z-enolate.

-

Add the aldehyde (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and partition between DCM and water.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude aldol adduct.

-

Purify by flash column chromatography. Self-Validation: The diastereomeric ratio of the product should be determined by ¹H NMR analysis or chiral HPLC to confirm the efficacy of the asymmetric induction.

Cleavage of the Auxiliary

After the desired stereocenter has been set, the chiral auxiliary must be removed without racemization. The method of cleavage determines the functionality of the final product.

-

To yield the carboxylic acid: Hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is effective.

-

To yield the primary alcohol: Reductive cleavage using a reagent like lithium borohydride (LiBH₄) is employed.

-

To yield the aldehyde: Reduction with a milder hydride source, such as diisobutylaluminium hydride (DIBAL-H), can be used.

The recovered this compound can be purified and reused, making the process atom-economical.[2]

Safety and Handling

This compound and its reagents should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Hazards: The compound may cause skin and eye irritation.[8][9] Avoid inhalation of dust.[8][10] Reagents like TiCl₄ are corrosive and react violently with water. Carbon disulfide is highly flammable and toxic.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

-

Disposal: Dispose of chemical waste in accordance with local and national regulations.

Conclusion

This compound is a highly effective and reliable chiral auxiliary for modern asymmetric synthesis. Its straightforward preparation from (S)-valine, coupled with its ability to induce high levels of diastereoselectivity in a range of important chemical transformations, secures its place as a valuable tool for chemists in academia and industry. The predictable stereochemical outcomes and the potential for auxiliary recovery make it a practical and powerful choice for the construction of complex, enantiomerically pure molecules destined for applications in drug discovery and development.

References

- (S)-4-Isopropyl-1,3-Oxazolidine-2-Thione - ChemBK.

- (S)-4-Isopropylthiazolidine-2-thione - Chem-Impex.

- (S)-4-ISOPROPYL-5,5-DIPHENYLOXAZOLIDINE-2-THIONE Product Description - ChemicalBook.

- (S)-4-Isopropylthiazolidine-2-thione, ≥98.0% - Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - (S)-4-Isopropyl-1,3-thiazolidine-2-thione - ChemicalBook.

- NMR Chemical Shifts.

- Supporting Info For Synthesis of (S) N Azidoacetyl 4 Isopropyl 1,3 Thiazolidine 2 Thione.

- This compound | C6H11NOS | CID 7271926 - PubChem.

- 4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem.

- SAFETY D

- 2 - SAFETY D

- Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone | lookchem.

- 4-ISOPROPYL-THIAZOLIDINE-2-THIONE - SpectraBase.

- (4R)-4-Isopropyl-1,3-thiazolidine-2-thione - Apollo Scientific.

- (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem.

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- SAFETY D

- (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 - Sigma-Aldrich.

- Table of Characteristic IR Absorptions.

- 4-ISOPROPYL-THIAZOLIDINE-2-THIONE - Optional[13C NMR] - Chemical Shifts.

- On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one.

- Preparation method of (S)

- Chiral auxiliary - Wikipedia.

- NMR Solvent D

- (S)-(+)-4-Isopropyl-2-oxazolidinone - NIST WebBook.

- DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS - Organic Syntheses Procedure.

- SCoPE-MS: mass spectrometry of single mammalian cells quantifies proteome heterogeneity during cell differenti

- Chiral Auxiliaries - Sigma-Aldrich.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI.

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH.

- Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles.

- Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Deriv

- Oxazolidinones for Asymmetric Synthesis - Sigma-Aldrich.

- Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH.

- Literature on N

- Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science.

Sources

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Chiral Auxiliaries [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H11NOS | CID 7271926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

The Thiocarbonyl Advantage: A Technical Guide to the Mechanism of Action of Oxazolidinethione Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount. Chiral auxiliaries have long served as a robust and reliable tool for achieving this control. Among these, the oxazolidinone auxiliaries, pioneered by David A. Evans, have become a mainstay in the synthetic chemist's toolbox. However, their sulfur-containing counterparts, oxazolidinethiones, offer distinct advantages in reactivity, stereoselectivity, and ease of removal, making them powerful alternatives for complex molecule synthesis. This in-depth guide provides a comprehensive exploration of the mechanism of action of oxazolidinethione chiral auxiliaries, offering field-proven insights for their effective application.

The Oxazolidinethione Scaffold: A Subtle Change with Significant Impact

Oxazolidinethione auxiliaries share the same fundamental heterocyclic core as their more common oxazolidinone analogs but feature a thiocarbonyl (C=S) group in place of the carbonyl (C=O) group. This seemingly minor substitution has profound implications for the electronic and steric properties of the auxiliary, influencing enolate geometry, metal chelation, and ultimately, the stereochemical outcome of key bond-forming reactions.

The primary advantage of the thiocarbonyl group lies in its greater polarizability and softer Lewis basicity compared to the carbonyl oxygen. This enhances its ability to coordinate with soft Lewis acids, such as titanium(IV) and tin(II), leading to more rigid and well-defined transition states.[1] This enhanced chelation is a cornerstone of the high diastereoselectivity observed in many reactions employing these auxiliaries.[1]

Synthesis of Oxazolidinethione Auxiliaries

Chiral oxazolidinethiones are readily prepared from enantiopure β-amino alcohols, which are often derived from the reduction of corresponding α-amino acids. A common and efficient method involves the condensation of the amino alcohol with carbon disulfide (CS₂) in the presence of a base.[2][3] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[2][4]

The Core Mechanism: Stereocontrolled Enolate Formation

The efficacy of oxazolidinethione auxiliaries hinges on their ability to direct the formation of a specific enolate geometry, which then dictates the facial selectivity of the subsequent reaction with an electrophile. The generally accepted mechanism involves the formation of a (Z)-enolate through a process of "soft enolization" in the presence of a Lewis acid and a hindered base.

Diagram of Enolate Formation:

Caption: Formation of the (Z)-enolate via a chelated intermediate.

The Lewis acid, for instance, titanium tetrachloride (TiCl₄), coordinates to both the thiocarbonyl sulfur and the exocyclic carbonyl oxygen, forming a rigid bidentate complex. This chelation locks the conformation of the N-acyl group, orienting the α-proton for stereoselective removal by a hindered base like diisopropylethylamine (DIPEA). The steric bulk of the substituent at the C4 position of the oxazolidinethione ring effectively shields one face of the resulting enolate, leaving the other face exposed for electrophilic attack.

Key Asymmetric Transformations

Oxazolidinethione auxiliaries have proven to be highly effective in a range of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.

Asymmetric Aldol Additions

The aldol reaction is a cornerstone of organic synthesis, and oxazolidinethione auxiliaries provide a powerful means of controlling the stereochemistry of the newly formed stereocenters. The reaction of the titanium enolate of an N-acyl oxazolidinethione with an aldehyde proceeds through a closed, chair-like Zimmerman-Traxler transition state.[5]

Diagram of Aldol Reaction Transition State:

Caption: Zimmerman-Traxler model for the oxazolidinethione-mediated aldol reaction.

The steric influence of the C4 substituent on the auxiliary directs the aldehyde to approach from the less hindered face of the enolate. To minimize steric interactions within the six-membered transition state, the substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position. This highly organized transition state assembly reliably leads to the formation of the syn-aldol product. Interestingly, under certain conditions with titanium tetrachloride, oxazolidinethiones can favor the formation of "non-Evans" syn products, offering complementary stereoselectivity to their oxazolidinone counterparts.[1]

Asymmetric Alkylation

The stereoselective alkylation of enolates derived from N-acyl oxazolidinethiones is a powerful method for the synthesis of chiral carboxylic acid derivatives. The mechanism mirrors that of aldol additions, where the formation of a rigid metal-chelated (Z)-enolate is key to achieving high diastereoselectivity.

The alkylating agent approaches the enolate from the face opposite to the bulky C4 substituent of the auxiliary, leading to the preferential formation of one diastereomer. The choice of the metal counterion and reaction conditions can influence the reactivity and selectivity of the alkylation.[6]

Asymmetric Diels-Alder Reactions

In the Diels-Alder reaction, N-enoyl oxazolidinethiones can serve as chiral dienophiles. The stereochemical outcome is dictated by the coordination of a Lewis acid to the auxiliary, which not only activates the dienophile but also imposes facial selectivity.[7][8]

Diagram of Diels-Alder Reaction:

Caption: Lewis acid-catalyzed Diels-Alder reaction with an N-enoyl oxazolidinethione.

Bidentate chelation of the Lewis acid to the thiocarbonyl and carbonyl groups locks the dienophile in a conformation where the C4 substituent effectively blocks one face. The diene then approaches from the less sterically encumbered face, leading to high diastereoselectivity in the resulting cycloadduct, typically favoring the endo product.[8]

Cleavage of the Auxiliary: The Final Step to Freedom

A critical aspect of any chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Oxazolidinethiones often exhibit an advantage over their oxygen counterparts in this regard, with cleavage sometimes achievable under milder conditions.[3]

Table of Cleavage Methods for N-Acyl Oxazolidinone/thione Auxiliaries

| Desired Product | Reagents | Typical Conditions | Reference(s) |

| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C | [9] |

| Primary Alcohol | LiBH₄ or LiAlH₄ | THF or Et₂O, 0 °C to reflux | [9] |

| Aldehyde | DIBAL-H or other reducing agents | Anhydrous solvent, low temperature | [9] |

| Ester | NaOMe/MeOH or other alkoxides | Alcohol solvent, 0 °C to RT | [9] |

| Thioester | EtSH, DBU (catalytic) | CH₂Cl₂, 0 °C | [10] |

The thiocarbonyl group is more susceptible to nucleophilic attack than the carbonyl group, which can facilitate milder cleavage protocols. For instance, N-acyl oxazolidinethiones can be rapidly converted to the corresponding ethyl thioesters in high yields under very mild conditions using ethanethiol and a catalytic amount of DBU at 0 °C.[10] This provides a valuable synthetic handle for further transformations. Standard hydrolytic and reductive cleavage methods analogous to those used for oxazolidinones are also highly effective.[9]

Experimental Protocols

Synthesis of (4S)-4-Isopropyl-1,3-oxazolidine-2-thione from L-Valinol

This protocol is adapted from literature procedures.[2][3]

-

To a stirred solution of L-valinol (1.0 equiv) in a suitable solvent (e.g., ethanol or THF), add potassium carbonate (1.5 equiv).

-

Add carbon disulfide (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired (4S)-4-isopropyl-1,3-oxazolidine-2-thione.

N-Acylation of (4S)-4-Isopropyl-1,3-oxazolidine-2-thione

This protocol describes a general method for the N-acylation of oxazolidinethiones.[11][12]

-

Dissolve the oxazolidinethione (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes at -78 °C.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the N-acyl oxazolidinethione by flash column chromatography.

Asymmetric Aldol Reaction and Cleavage

This is a representative protocol for a boron-mediated aldol reaction.[13][14]

-

Dissolve the N-propionyl oxazolidinethione (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

-

Add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv).

-

Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

-

Cool the reaction to -78 °C and add the aldehyde (1.2 equiv) dropwise.

-

Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour at 0 °C.

-

Extract the product, dry the organic layer, and concentrate. The crude aldol adduct can be purified by chromatography.

-

For cleavage to the carboxylic acid, dissolve the purified adduct in a mixture of THF and water (4:1) and cool to 0 °C.

-

Add aqueous lithium hydroxide followed by 30% hydrogen peroxide.

-

Stir at 0 °C for 1-2 hours, then quench the excess peroxide with aqueous sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer and extract the β-hydroxy carboxylic acid product.

Conclusion

Oxazolidinethione chiral auxiliaries represent a powerful and often superior alternative to their oxazolidinone counterparts. The unique properties of the thiocarbonyl group enhance Lewis acid chelation, leading to highly organized transition states and excellent levels of diastereoselectivity in a variety of fundamental carbon-carbon bond-forming reactions. Furthermore, the potential for milder cleavage conditions adds to their synthetic utility. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers and drug development professionals can effectively employ these versatile auxiliaries to tackle the challenges of complex, stereocontrolled synthesis.

References

- National Institutes of Health. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central.

- Boston University. (2012). The asymmetric aldol reaction. OpenBU.

- National Institutes of Health. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. PubMed Central.

- Olivo, H. F., & Morales-Nava, R. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México.

- Springer Professional. (n.d.). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries.

- Bah, J., & Franzén, J. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 20(4), 1066–1072.

- Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Tetrahedron Letters, 39(50), 9369-9372.

- ResearchGate. (n.d.). Facile Removal of 4-Phenyl-oxazolidinethione Auxiliary with EtSH Mediated by DBU.

- Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(72), 41755–41766.

- Navarrete-Vázquez, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8802-8812.

- ResearchGate. (n.d.). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate.

- Semantic Scholar. (n.d.). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone.

- Rawal, V. H., et al. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1143.

- ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones.

- Sengan, B., et al. (2022). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Advances, 12(43), 28241–28250.

- Google Patents. (n.d.). US4159984A - Reductive cleavage of oxazolidine compounds.

- Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry.

- Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs).

- R. A. Pilli, et al. (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO.

- ResearchGate. (n.d.). Diels–Alder reactions and preference for diastereofacial selectivity.

- Palomo, C., et al. (2012). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. The Journal of organic chemistry, 77(16), 6962–6973.

- ResearchGate. (n.d.). Asymmetric aldol reaction and its probable mechanism.

- Google Patents. (n.d.). US4038284A - N-acylation of oxazolidines.

- ResearchGate. (n.d.). (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.

- Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(72), 41755-41766.

- National Institutes of Health. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. PubMed Central.

- Chem-Station. (2014, April 18). Evans Aldol Reaction.

- ResearchGate. (n.d.). (PDF) Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources.

- National Institutes of Health. (n.d.). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PubMed Central.

- ResearchGate. (n.d.). (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- MDPI. (n.d.). Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates.

- National Institutes of Health. (n.d.). Late‐Stage Intermolecular O‐Peptidylation Protocol Enabled by Sequential Acyl Transfer on Thiol‐Incorporated Threonine Followed by Desulfurization. PubMed Central.

- ResearchGate. (n.d.). Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives.

- ResearchGate. (n.d.). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid.

Sources

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]

- 13. DSpace [open.bu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of (S)-4-Isopropyloxazolidine-2-thione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2-thione , a valuable chiral auxiliary in asymmetric synthesis, plays a pivotal role in the stereocontrolled construction of complex molecules. Its rigid bicyclic structure, derived from the readily available (S)-valinol, provides a well-defined steric environment that directs the approach of reagents, enabling high levels of diastereoselectivity in a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification, characterization, and application.

Introduction to a Versatile Chiral Auxiliary

Chiral oxazolidinethiones, such as the title compound, are widely employed in asymmetric aldol additions, alkylations, and Diels-Alder reactions. The thiocarbonyl group (C=S) in the oxazolidinethione ring exhibits distinct electronic and steric properties compared to its oxo-analogue, the oxazolidinone. This difference can influence the reactivity and selectivity of N-acylated derivatives, making the thione variant a preferred choice in certain synthetic strategies. A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and monitoring its transformations in complex reaction mixtures.

Synthesis and Spectroscopic Data Acquisition

This compound can be synthesized from (S)-valinol and carbon disulfide. A practical procedure involves the reaction of the corresponding chiral amino alcohol with carbon disulfide in the presence of potassium carbonate and hydrogen peroxide.[1] Another established method involves the treatment of the amino alcohol with carbon disulfide and a base.[2]

The spectroscopic data presented herein has been compiled from reputable literature sources. The experimental conditions for data acquisition are crucial for reproducibility and comparison. While specific parameters may vary between different laboratories and instruments, the data provided represents typical values obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the this compound molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays characteristic signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~4.55 | m | 1H | H-4 | |

| ~4.20 | t | ~8.0 | 1H | H-5a |

| ~3.85 | dd | ~8.0, 6.0 | 1H | H-5b |

| ~2.40 | m | 1H | CH (isopropyl) | |

| ~1.00 | d | ~6.5 | 3H | CH₃ (isopropyl) |

| ~0.95 | d | ~6.5 | 3H | CH₃ (isopropyl) |

| ~8.50 | br s | 1H | NH |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration-dependent.

Interpretation of the ¹H NMR Spectrum:

The spectrum reveals the key structural features of the molecule. The methine proton at the chiral center (H-4) appears as a multiplet due to coupling with the adjacent methylene protons (H-5a and H-5b) and the isopropyl methine proton. The two diastereotopic protons on C-5 of the oxazolidine ring appear as distinct signals, a triplet and a doublet of doublets, a consequence of their different spatial relationships with the adjacent chiral center. The isopropyl group gives rise to a multiplet for the methine proton and two distinct doublets for the diastereotopic methyl groups, a common feature for isopropyl groups attached to a chiral center. The broad singlet at a downfield chemical shift is characteristic of the N-H proton of the thioamide functionality.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=8];

} Caption: Key ¹H NMR proton assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are reported in ppm relative to TMS.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~189.0 | C=S (C-2) |

| ~68.0 | C-4 |

| ~55.0 | C-5 |

| ~32.0 | CH (isopropyl) |

| ~18.5 | CH₃ (isopropyl) |

| ~17.5 | CH₃ (isopropyl) |

Note: The chemical shift of the thiocarbonyl carbon is significantly downfield, which is a characteristic feature.

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal corresponds to the thiocarbonyl carbon (C-2), a key identifier for this class of compounds. The signals for the oxazolidine ring carbons (C-4 and C-5) appear in the expected region for carbons attached to heteroatoms. The isopropyl group is represented by a methine carbon and two methyl carbons. The diastereotopicity of the methyl groups, clearly observed in the ¹H NMR, is also reflected in the two distinct signals in the ¹³C NMR spectrum.

dot graph "13C_NMR_Assignments" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=8];

} Caption: Key ¹³C NMR carbon assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically recorded as a plot of transmittance versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~2960 | Strong | C-H Stretch (aliphatic) |

| ~1500 | Strong | C-N Stretch / N-H Bend |

| ~1250 | Strong | C=S Stretch (thiocarbonyl) |

| ~1100 | Strong | C-O Stretch |

Note: The exact positions and intensities of the bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200 cm⁻¹ is indicative of the N-H stretching vibration. The strong absorptions around 2960 cm⁻¹ are due to the C-H stretching of the isopropyl and methylene groups. A strong band around 1500 cm⁻¹ can be attributed to a combination of C-N stretching and N-H bending vibrations. The most diagnostic absorption for this molecule is the strong band around 1250 cm⁻¹, which is characteristic of the C=S (thiocarbonyl) stretching vibration. The presence of a strong band around 1100 cm⁻¹ corresponds to the C-O stretching of the oxazolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 145 | High | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - C₃H₇]⁺ |

| 86 | High | [M - C₃H₇N]⁺ or [C₄H₈NO]⁺ |

| 59 | Moderate | [C₃H₇S]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (145.23 g/mol ). The fragmentation pattern provides valuable structural information. A common fragmentation pathway involves the loss of the isopropyl group, resulting in a fragment ion at m/z 102. Another significant fragmentation could involve the cleavage of the oxazolidine ring, leading to various fragment ions. For instance, a peak at m/z 86 could arise from the loss of the isopropyl and nitrogen moieties. The presence of a fragment at m/z 59 would be indicative of the isopropyl-thio fragment.

dot digraph "Mass_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#34A853"];

} Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the chiral auxiliary this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the key absorption bands in the IR spectrum, and the fragmentation pattern in the mass spectrum are all consistent with its molecular structure. This information is crucial for researchers in the fields of organic synthesis and drug development, enabling them to confidently identify and utilize this important chiral building block in their synthetic endeavors. The detailed analysis and interpretation of the spectra serve as a valuable reference for quality control and reaction monitoring, ensuring the integrity of synthetic pathways that rely on this versatile chiral auxiliary.

References

- Nagao, Y., Kumagai, T., Yamada, S., Fujita, E., Inoue, Y., Nagase, Y., Aoyagi, S., & Abe, T. (1985). Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Journal of the Chemical Society, Perkin Transactions 1, 2361-2367. [Link]

- Wu, Y., Yang, Y.-Q., & Hu, Q. (2004). A Facile Access to Chiral 4-Isopropyl-, 4-Benzyl-, and 4-Phenyloxazolidine-2-thione. The Journal of Organic Chemistry, 69(11), 3990–3992. [Link]

- PubChem. This compound. [Link]

- Spectral Database for Organic Compounds (SDBS). [Link]

- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616. [Link]

- Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(6), 416–426. [Link]

- Wu, Y., Yang, Y.-Q., & Hu, Q. (2004). A Facile Access to Chiral 4-Isopropyl-, 4-Benzyl-, and 4-Phenyloxazolidine-2-thione. The Journal of Organic Chemistry, 69(11), 3990–3992. [Link]

- Nagao, Y., Kumagai, T., Yamada, S., Fujita, E., Inoue, Y., Nagase, Y., Aoyagi, S., & Abe, T. (1985). Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Journal of the Chemical Society, Perkin Transactions 1, 2361. [Link]

Sources

- 1. A facile access to chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Thione Group's Pivotal Role in Asymmetric Induction: From Chelation Control to Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound. Asymmetric induction, the process of preferentially forming one stereoisomer over another, is the primary strategy for achieving this control.[1] This guide delves into the often-underestimated yet powerful role of the thione (C=S) group in this field. We will explore the unique electronic and steric properties of the thiocarbonyl functional group and how these are expertly leveraged in two major strategies: as a powerful chelating director in chiral auxiliaries and as a hydrogen-bond-donating linchpin in chiral organocatalysts. This paper will provide field-proven insights, mechanistic diagrams, and actionable protocols for the practicing scientist.

Introduction: The Unique Character of the Thione Group

While structurally analogous to the ubiquitous carbonyl group (C=O), the thiocarbonyl group (C=S) possesses fundamentally different properties that make it a uniquely effective tool in asymmetric synthesis. The sulfur atom, being larger and less electronegative than oxygen, imparts distinct characteristics to the C=S double bond:

-

Increased Polarizability & "Softness": The valence electrons of sulfur are more diffuse, making the thione group a "softer" Lewis base compared to the "hard" carbonyl oxygen. This allows for strong and specific coordination with soft Lewis acids, such as Ti(IV) and Ni(II), which is a cornerstone of its function in chiral auxiliaries.

-

Longer C=S Bond Length: The longer bond length (approx. 1.60 Å for C=S vs. 1.20 Å for C=O) alters the steric environment around the functional group, influencing the approach of incoming reagents.

-

Enhanced Acidity of N-H in Thioureas: In thioureas, the replacement of the carbonyl oxygen with sulfur significantly increases the acidity of the N-H protons. This makes thioureas exceptionally effective hydrogen bond donors, a property that is central to their role in organocatalysis.[2]

These properties are not mere chemical curiosities; they are the causal factors behind the thione group's ability to orchestrate the formation of chiral centers with remarkable precision.

The Archetypal Role: Thione-Containing Chiral Auxiliaries

The most established application of the thione group in asymmetric induction is within chiral auxiliaries—stereogenic units that are temporarily attached to a substrate to direct a stereoselective reaction.[3][4] Sulfur-based auxiliaries, particularly thiazolidinethiones and oxazolidinethiones derived from readily available amino acids, have proven superior to their oxazolidinone counterparts in many key transformations.[5][6]

Mechanism of Stereocontrol: The Power of Bidentate Chelation

The efficacy of N-acyl thiazolidinethiones hinges on their ability to form a rigid, well-defined transition state through bidentate chelation with a Lewis acid. In reactions like the aldol addition, the Lewis acid coordinates to both the "soft" thione sulfur atom and the "hard" carbonyl oxygen of the N-acyl group. This creates a stable six-membered ring structure that locks the conformation of the resulting enolate.[7]

This conformational rigidity forces the electrophile (e.g., an aldehyde) to approach from the less sterically hindered face of the enolate, leading to a highly predictable and diastereoselective bond formation. The choice of Lewis acid is critical; titanium tetrachloride (TiCl₄) is frequently used to promote the formation of syn-aldol products with high selectivity.[5]

Figure 1: Rigid transition state via bidentate chelation.

Application in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. The use of an N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by a chiral Nickel(II) complex, provides an excellent example of the high stereocontrol achievable.[7] The thione group is essential for the reaction, enabling the formation of the key catalytic species. The results demonstrate outstanding yields and stereoselectivity across a range of aromatic aldehydes.[7]

Table 1: Asymmetric Aldol Reaction of N-Azidoacetyl-1,3-thiazolidine-2-thione with Aromatic Aldehydes

| Entry | Aldehyde (Ar) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-MeO-C₆H₄ | 95 | >95:5 | 99 |

| 2 | C₆H₅ | 92 | >95:5 | 99 |

| 3 | 4-F-C₆H₄ | 95 | >95:5 | 99 |

| 4 | 4-Cl-C₆H₄ | 94 | >95:5 | 99 |

| 5 | 4-Br-C₆H₄ | 93 | >95:5 | 99 |

| 6 | 2-Naphthyl | 96 | >95:5 | 99 |

Data sourced from Palma, A., et al. (2011).[7]

Versatility and Cleavage

Beyond aldol reactions, thione-based auxiliaries effectively control stereochemistry in Michael additions, additions to iminium ions, and resolutions of racemic mixtures.[5][8] A critical aspect of their utility is the ease with which the auxiliary can be removed post-reaction. The thiazolidinethione group can be displaced by a wide variety of nucleophiles under mild conditions, yielding diverse and valuable chiral building blocks like alcohols, esters, amides, and β-keto esters.[5][7]

The Organocatalytic Role: Chiral Thioureas

A conceptually different role for the thione group is found in chiral thiourea organocatalysts.[2] In this context, the C=S group is not a Lewis basic coordination site but is integral to a bifunctional system that operates through hydrogen bonding.

Mechanism of Activation: A Hydrogen Bonding Network

Chiral thioureas catalyze reactions by simultaneously activating both the nucleophile and the electrophile. The two acidic N-H protons of the thiourea moiety form hydrogen bonds with an electron-withdrawing group on the electrophile (e.g., a nitro group), increasing its reactivity. Concurrently, a basic site on the catalyst (often an amine) deprotonates and activates the nucleophile. This creates a highly organized, chiral transition state that directs the stereochemical outcome.[9]

Figure 2: Bifunctional activation by a chiral thiourea catalyst.

This mechanism has been successfully applied to a wide range of transformations, including Michael additions, Biginelli reactions, and Friedel-Crafts alkylations, consistently affording products with high enantioselectivity.[9][10]

Experimental Protocol: TiCl₄-Mediated Asymmetric Aldol Addition

This protocol describes a representative procedure for the diastereoselective aldol addition of an N-acetyl thiazolidinethione to an aldehyde, a classic application demonstrating the power of chelation control.[5]

Materials:

-

N-acetyl-4(S)-isopropylthiazolidine-2-thione

-

Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve N-acetyl-4(S)-isopropylthiazolidine-2-thione (1.0 equiv) in anhydrous DCM at -78 °C (dry ice/acetone bath).

-

Enolate Formation: Add TiCl₄ (1.0 M solution in DCM, 1.1 equiv) dropwise to the stirred solution. The solution should turn a deep red or yellow. Stir for 5 minutes. Add DIPEA (1.2 equiv) dropwise. The color may change. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Aldol Addition: Add the aldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by pouring the cold mixture into a vigorously stirred, half-saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Self-Validation: The high diastereoselectivity observed is a direct validation of the chelation-controlled transition state. Any significant deviation from the expected high d.r. would suggest issues with temperature control, reagent purity (especially water content), or stoichiometry.

Sources

- 1. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 9. mdpi.com [mdpi.com]

- 10. Asymmetric synthesis of chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives catalyzed by chiral imidodiphosphoric acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of (S)-4-Isopropyloxazolidine-2-thione in Organic Solvents

Abstract

(S)-4-Isopropyloxazolidine-2-thione is a crucial chiral auxiliary, pivotal in modern asymmetric synthesis for establishing stereocenters with high fidelity. Its efficacy in chemical transformations is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for reaction design, optimization, and product purification. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in fundamental physicochemical principles and supported by practical experimental protocols. We explore its molecular characteristics, predictable solubility patterns in various classes of organic solvents, and the empirical methods for precise quantification. This document is intended for researchers, chemists, and drug development professionals who utilize this auxiliary and seek to maximize its potential through informed solvent selection.

Introduction: The Role of a Chiral Auxiliary in Synthesis

In the landscape of stereoselective synthesis, chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer.[1] The Evans auxiliaries, a class of oxazolidinones and their derivatives, are among the most successful and widely used.[2][3] this compound, a sulfur-containing analogue, extends this utility, offering unique reactivity and selectivity profiles.

The success of any synthetic step involving this auxiliary—from the initial acylation to the diastereoselective reaction and final cleavage—depends on achieving a homogeneous reaction medium.[4] Consequently, selecting a solvent in which the auxiliary and other reactants are sufficiently soluble is a critical first step. Furthermore, solubility dictates the parameters for purification, particularly for recrystallization, where controlled precipitation from a saturated solution is used to isolate the product in high purity. This guide elucidates the factors governing the solubility of this compound to empower scientists in these practical applications.

Molecular Profile and Physicochemical Properties

The solubility of a compound is a direct consequence of its molecular structure and the resulting intermolecular forces. This compound possesses a distinct combination of polar and nonpolar features that define its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NS₂ | [5] |

| Molecular Weight | 161.29 g/mol | [5] |

| Appearance | Solid, Crystalline Powder | [5] |

| Melting Point | 66-71 °C | [5][6] |

| Structure | A heterocyclic core containing a secondary amine, a thioamide group, and a chiral center bearing a nonpolar isopropyl group. | |

| Polarity | The thioamide (C=S) and N-H functionalities create a significant dipole moment, rendering the core of the molecule polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S). The isopropyl group provides a nonpolar, hydrophobic region. |

This structural duality is the key to its solubility profile. The polar core favors interactions with polar solvents, while the nonpolar isopropyl group allows for some interaction with less polar environments.

The Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The key interactions relevant to this compound are:

-

Dipole-Dipole Interactions: The polar C=S and N-H bonds allow it to interact favorably with polar solvents like dichloromethane and acetone.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, enhancing solubility in protic solvents like ethanol, although the bulky isopropyl group may offer some steric hindrance.

-

Van der Waals Forces (London Dispersion Forces): The entire molecule, particularly the isopropyl group and hydrocarbon backbone, interacts via these weaker forces, which are the primary mode of interaction in nonpolar solvents like hexane.

Below is a logical diagram for selecting a suitable solvent system.

Caption: Logical flowchart for solvent selection.

Solubility Profile in Common Organic Solvents

| Solvent | Class | Predicted Solubility | Rationale & Supporting Evidence |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for reactions involving Evans-type auxiliaries. Its polarity is well-suited to dissolve the polar core. |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Confirmed as a solvent for optical activity measurements ([α]D), requiring complete dissolution.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Widely used for reactions with related oxazolidinone auxiliaries, particularly for enolate formation.[8] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | A moderately polar solvent often used for extraction and chromatography of compounds with mixed polarity. |

| Acetone | Polar Aprotic | Soluble | Its high polarity should effectively solvate the thioamide group. |

| Ethanol (EtOH) | Polar Protic | Soluble | The related oxazolidinone is soluble in ethanol.[9] The thione is expected to behave similarly, capable of hydrogen bonding. |

| Methanol (MeOH) | Polar Protic | Soluble | Similar to ethanol, its high polarity and H-bonding capacity should promote solubility. |

| Toluene | Nonpolar | Sparingly Soluble | May show some solubility due to the isopropyl group, but the polar core will limit it. Often used as a less-polar solvent in binary systems for recrystallization. |

| Hexane | Nonpolar | Insoluble / Sparingly Soluble | The strong solute-solute interactions of the polar crystalline solid are unlikely to be overcome by the weak van der Waals forces with hexane.[10] Often used as an anti-solvent for precipitation. |

| Water | Polar Protic | Insoluble | Despite its polarity, the significant nonpolar character from the isopropyl group and the overall organic structure prevent solubility in water. The related oxazolidinone is also insoluble.[9] |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise, quantitative solubility data, an empirical approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique.[11]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Equipment:

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., NMR, UV-Vis spectrophotometer)

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-